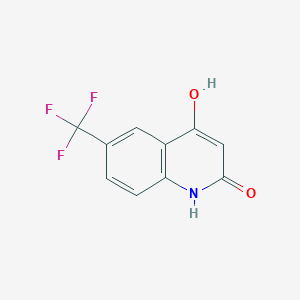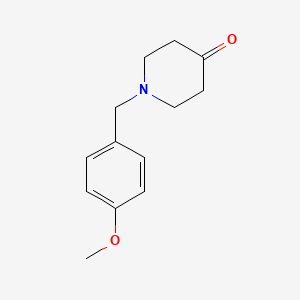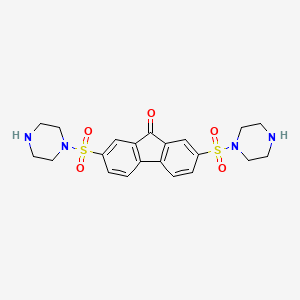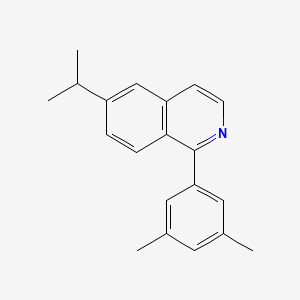
1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline” is a complex organic compound. Based on its name, it likely contains an isoquinoline backbone with a 3,5-dimethylphenyl group attached at the 1-position and an isopropyl group at the 6-position .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 3,5-dimethylphenyl isocyanate have been used in the synthesis of chiral stationary phases for chromatography .
Aplicaciones Científicas De Investigación
Photophysical Properties
- Luminescent Zinc Complexes : The study by Ghedini et al. (2002) explored luminescent zinc complexes involving substituted 8-hydroxyquinoline ligands, similar in structure to 1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline. The research focused on the photophysical properties of these compounds, contributing to the understanding of how metal and bridge modifications affect luminescence (Ghedini et al., 2002).
Cytotoxic Evaluation
- Pyrazino[1,2-b]-isoquinoline Synthesis and Cytotoxicity : Hernández-Vázquez and Miranda (2016) reported on the synthesis of pyrazino[1,2-b]isoquinolines, which have structural similarities to this compound. They evaluated the cytotoxic activity of these compounds, highlighting their potential in medicinal chemistry (Hernández-Vázquez & Miranda, 2016).
Luminescence in Cyclometalated Platinum Complexes
- Luminescence in Mixed Chloro-Isocyanide Cyclometalated Platinum Complexes : Díez et al. (2010) conducted structural and luminescence studies on platinum complexes with isocyanide ligands, relevant to the understanding of compounds like this compound. The research provided insights into the intermolecular interactions and luminescence behaviors of such complexes (Díez et al., 2010).
Photophysical Properties of Amino Derivatives
- Photophysics of 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline : Uchacz et al. (2016) examined the photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, which are structurally related to this compound. They explored solvatochromism, acidochromism, and fluorescence, contributing to the understanding of the electronic and optical properties of such compounds (Uchacz et al., 2016).
Structural Aspects and Fluorescence
- Salt and Inclusion Compounds of 8-Hydroxyquinoline Based Amides : Karmakar et al. (2007) investigated the structural aspects and properties of salt and inclusion compounds of amides containing isoquinoline derivatives. This study contributes to the understanding of the potential structural modifications and fluorescence properties of compounds like this compound (Karmakar et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-6-propan-2-ylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-13(2)16-5-6-19-17(12-16)7-8-21-20(19)18-10-14(3)9-15(4)11-18/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUORYRNDCCNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC(=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2743285.png)
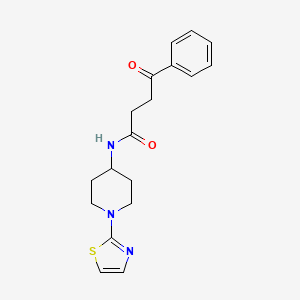



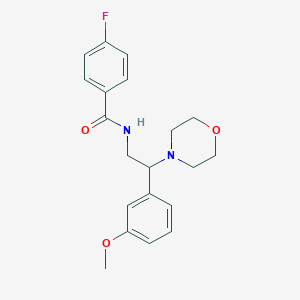
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2743296.png)
